4-fluoro-3-methyl-1H-indole-2-carboxylic acid
Overview
Description
4-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The presence of a fluorine atom and a carboxylic acid group in this compound enhances its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting an impact on viral replication pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
4-fluoro-3-methyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which can lead to enzyme inhibition or activation . The specific interactions of this compound with biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to exhibit antiviral, anticancer, and antimicrobial activities . These effects are mediated through interactions with specific cellular targets, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives are known to interact with multiple receptors and enzymes, leading to various biochemical and cellular effects . The binding interactions of this compound with specific biomolecules are essential for understanding its mechanism of action and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes threshold effects, as well as toxic or adverse effects at high doses. Indole derivatives have been shown to exhibit diverse biological activities at different dosages . Understanding the dosage effects of this compound is essential for determining its therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives have been reported to affect metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for its potential therapeutic applications and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Indole derivatives have been shown to exhibit specific localization and accumulation patterns . Understanding the transport and distribution of this compound is essential for its potential therapeutic applications and safety profile.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This includes targeting signals or post-translational modifications that direct it to specific compartments or organelles. Indole derivatives have been reported to exhibit specific subcellular localization patterns . Understanding the subcellular localization of this compound is crucial for its potential therapeutic applications and safety profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-methyl-aniline.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent, such as diethyl oxalate, to form the indole ring.
Carboxylation: The resulting indole derivative is then carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, to increase yield and efficiency. The process may also include purification steps like recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the positions activated by the fluorine and methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Alcohols or other reduced forms.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Fluoro-3-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 4-Fluoro-1H-indole-3-carbaldehyde
- 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness: 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid is unique due to the specific combination of a fluorine atom, a methyl group, and a carboxylic acid group on the indole ring. This unique structure imparts distinct chemical reactivity and potential biological activity compared to other indole derivatives.
Properties
IUPAC Name |
4-fluoro-3-methyl-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-8-6(11)3-2-4-7(8)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETMTLAHNARHMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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